molecular formula C10H7ClN2O B11799830 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 139157-42-9

5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B11799830
CAS No.: 139157-42-9
M. Wt: 206.63 g/mol
InChI Key: FHSRLMAXEZODQU-UHFFFAOYSA-N
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Description

5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized using the Vilsmeier-Haack reaction. This method involves the reaction of 1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at 0°C. The reaction mixture is then heated in a water bath to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a common approach due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in corrosion inhibition studies, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. This adsorption follows the Langmuir adsorption isotherm pattern . In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

139157-42-9

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-10-8(6-14)9(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,13)

InChI Key

FHSRLMAXEZODQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2C=O)Cl

Origin of Product

United States

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